molecular formula C18H12BrNO B1590171 10-(4-Bromophenyl)-10H-phenoxazine CAS No. 71041-21-9

10-(4-Bromophenyl)-10H-phenoxazine

Cat. No.: B1590171
CAS No.: 71041-21-9
M. Wt: 338.2 g/mol
InChI Key: KHHIALZHPCMMMT-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)-10H-phenoxazine is a complex organic compound characterized by its bromophenyl group attached to a phenoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Bromophenyl)-10H-phenoxazine typically involves multi-step organic reactions. One common method is the condensation of 4-bromophenol with o-aminophenol under acidic conditions, followed by cyclization to form the phenoxazine core. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 10-(4-Bromophenyl)-10H-phenoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bromophenyl group, which can act as an electrophile or nucleophile depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research.

Scientific Research Applications

Chemistry: In chemistry, 10-(4-Bromophenyl)-10H-phenoxazine is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it valuable in the design of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism by which 10-(4-Bromophenyl)-10H-phenoxazine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 10-(2-Bromophenyl)-10H-phenoxazine: Similar structure but with the bromine atom at a different position on the phenyl ring.

  • 10-(3-Bromophenyl)-10H-phenoxazine: Another positional isomer with the bromine atom at the meta position.

  • 10-(4-Bromophenyl)-10H-phenothiazine: A related compound with a phenothiazine core instead of phenoxazine.

Uniqueness: 10-(4-Bromophenyl)-10H-phenoxazine is unique due to its specific arrangement of atoms, which influences its chemical reactivity and biological activity. The presence of the bromophenyl group at the 4-position provides distinct advantages in terms of reactivity and binding affinity compared to its isomers and related compounds.

Properties

IUPAC Name

10-(4-bromophenyl)phenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHIALZHPCMMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533744
Record name 10-(4-Bromophenyl)-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71041-21-9
Record name 10-(4-Bromophenyl)-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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